2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9(2)15(3)19(17,18)11-6-4-10(5-7-11)14-12(16)8-13/h4-7,9H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJNROMKMCDRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159534 | |
| Record name | 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-49-9 | |
| Record name | 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with isopropyl chloroformate to form the intermediate 4-(isopropylsulfamoyl)aniline. This intermediate is then reacted with chloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in drug development due to its biological activities:
- Antimicrobial Activity : Research indicates that 2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide exhibits significant antimicrobial properties by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis . In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.
- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which may contribute to its therapeutic potential in treating inflammatory diseases.
Biological Studies
Studies have focused on the mechanism of action of this compound, which involves its interaction with specific molecular targets. The sulfonamide group mimics natural substrates, blocking enzyme active sites and leading to various biological effects .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of more complex molecules and specialty chemicals. Its unique combination of functional groups enhances its versatility in chemical synthesis processes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional sulfonamide drugs, indicating enhanced potency.
| Bacterial Strain | MIC (µg/mL) | Comparison to Sulfanilamide (µg/mL) |
|---|---|---|
| E. coli | 8 | 32 |
| S. aureus | 4 | 16 |
| P. aeruginosa | 16 | 64 |
Case Study 2: Anti-inflammatory Activity
Another research investigation assessed the anti-inflammatory properties of the compound using an animal model of inflammation. The results showed a significant reduction in inflammatory markers compared to the control group, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Sulfonamide vs. Sulfonyl/Sulfanyl Groups : The target compound’s methyl(propan-2-yl)sulfamoyl group enhances hydrogen-bonding capacity compared to sulfonyl or sulfanyl analogs, influencing solubility and crystal packing .
- Substituent Position : Ortho-substituted derivatives (e.g., 2-methylphenylsulfonyl) exhibit distinct torsion angles (e.g., C1–S1–N1–C7 = -67.0°) compared to para-substituted analogs, affecting molecular conformation .
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Hydrogen Bonding : Sulfonamide derivatives consistently exhibit intermolecular N–H⋯O bonds, forming dimers or chains that stabilize crystal lattices .
- Torsion Angles : The target compound’s methyl(propan-2-yl)sulfamoyl group may introduce steric effects, altering dihedral angles (e.g., 78.9° in analogs vs. 89.0° in simpler sulfonamides) .
Biological Activity
2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with the molecular formula C12H17ClN2O3S and a molecular weight of 304.8 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
Molecular Structure
The compound features a chlorinated acetamide structure with a sulfonamide group that plays a crucial role in its biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving membrane permeability.
Physical Properties
- Molecular Formula : C12H17ClN2O3S
- Molecular Weight : 304.8 g/mol
- CAS Number : 929973-49-9
Synthesis
The synthesis typically involves reacting 4-aminobenzenesulfonamide with isopropyl chloroformate, followed by chloroacetyl chloride to yield the final product. This multi-step synthesis is optimized for high yield and purity through techniques such as recrystallization and chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide moiety mimics natural substrates, inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. Preliminary data suggest that it may exhibit IC50 values comparable to established anti-inflammatory agents .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of sulfonamides, including this compound, showed promising results in inhibiting bacterial growth in vitro with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against common pathogens.
- Anti-inflammatory Research : In a controlled experiment assessing COX inhibition, compounds similar to this compound displayed IC50 values between 25 µM and 40 µM, indicating potential for therapeutic use in inflammatory conditions .
The mechanism of action primarily involves the inhibition of bacterial enzymes critical for folate biosynthesis, leading to bacteriostatic effects. Additionally, the compound's ability to modulate inflammatory pathways suggests that it may interfere with signaling cascades involved in inflammation, possibly by downregulating COX enzymes and related pathways .
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC values between 5-20 µg/mL |
| Anti-inflammatory | IC50 values for COX inhibition between 25 µM - 40 µM |
| Mechanism | Inhibits dihydropteroate synthase; modulates COX pathways |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step procedures, starting with the formation of the sulfamoylphenyl intermediate. Key steps include nucleophilic substitution of the chloroacetamide group onto the sulfamoylphenyl backbone. Reagents like K₂CO₃ in acetonitrile (as a base and solvent) are critical for deprotonation and facilitating substitution reactions. Temperature control (e.g., reflux at 80–100°C) and reaction time (24–48 hours) are essential to minimize by-products. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the sulfamoyl and acetamide moieties, with characteristic shifts for methylisopropylsulfamoyl (δ 1.2–1.4 ppm for isopropyl CH₃) and chloroacetamide (δ 4.0–4.2 ppm for CH₂Cl). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) monitors purity (>95%), while Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .
Q. How can researchers design initial biological activity screens to evaluate this compound’s potential as an enzyme inhibitor?
Begin with in vitro enzyme inhibition assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or kinase families). Use fluorometric or colorimetric substrates to measure activity changes. For example, pre-incubate the compound with the enzyme at varying concentrations (1–100 µM), then quantify residual activity. Positive controls (e.g., acetazolamide for carbonic anhydrase) validate assay conditions. Dose-response curves (IC₅₀ calculations) and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. What crystallographic insights can clarify conformational flexibility and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (XRD) reveals bond angles, torsion angles, and packing motifs. For instance, the sulfamoyl group’s orientation relative to the phenyl ring (e.g., coplanar vs. twisted) influences hydrogen-bonding networks. Centrosymmetric interactions (e.g., C–H⋯O) stabilize crystal lattices. Advanced refinements using programs like SHELXL account for disorder in the isopropyl group, while Hirshfeld surface analysis maps intermolecular contacts .
Q. How can molecular docking and molecular dynamics simulations elucidate mechanisms of enzyme interaction?
Dock the compound into target enzyme active sites (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Key interactions include hydrogen bonds between the sulfamoyl group and conserved zinc-coordinated residues (e.g., His94, Glu106). Molecular dynamics (MD) simulations (50–100 ns) assess stability of binding poses under physiological conditions (e.g., solvation, temperature). Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., chloro vs. fluoro analogs) to binding affinity .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from impurities or assay variability. Validate compound purity via HPLC-MS and elemental analysis. Replicate assays under standardized conditions (pH, temperature, buffer composition). Cross-validate using orthogonal methods (e.g., surface plasmon resonance [SPR] vs. enzyme kinetics). Meta-analyses of structure-activity relationships (SAR) identify substituents (e.g., isopropyl vs. methyl groups) that modulate activity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Systematic substitution of the sulfamoyl (e.g., replacing isopropyl with cyclopropyl) or chloroacetamide (e.g., introducing electron-withdrawing groups) groups is performed. Evaluate analogs using in silico ADMET predictions (e.g., LogP, metabolic stability) followed by enzymatic assays. For example, bulkier substituents may improve target selectivity but reduce solubility, necessitating logD optimization .
Q. What stability studies are critical for ensuring reproducibility in long-term pharmacological experiments?
Accelerated stability testing under varied conditions (40°C/75% RH for 1–3 months) identifies degradation pathways. LC-MS monitors hydrolytic cleavage of the sulfamoyl or acetamide groups. Photostability (ICH Q1B guidelines) assesses UV-induced decomposition. Lyophilization or formulation in PEG-400 enhances aqueous stability for in vivo studies .
Q. How can flow chemistry techniques improve the scalability and sustainability of synthesis?
Continuous flow reactors reduce reaction times (e.g., from 24 hours to 10 minutes) via precise temperature and mixing control. Green solvents (e.g., cyclopentyl methyl ether) replace acetonitrile. In-line FTIR or UV monitors intermediate formation, enabling real-time optimization. Catalytic methods (e.g., Pd-catalyzed coupling for phenyl intermediates) minimize waste .
Q. What experimental frameworks assess synergistic effects when combining this compound with other therapeutic agents?
Combinatorial screens (e.g., checkerboard assays) quantify synergy using fractional inhibitory concentration (FIC) indices. For anticancer studies, pair the compound with cisplatin or paclitaxel in cell viability assays (MTT or Annexin V staining). Isobolograms and Chou-Talalay plots distinguish additive vs. synergistic effects. Mechanistic studies (e.g., Western blotting for apoptosis markers) validate pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
